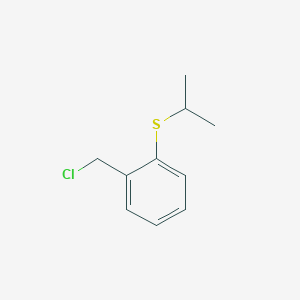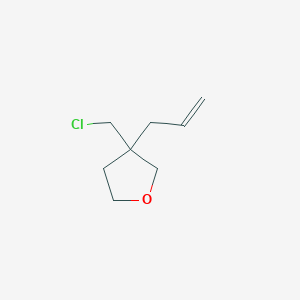
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. This compound features a chloromethyl group and a prop-2-en-1-yl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane can be achieved through various methods. One common approach involves the reaction of 3-(prop-2-en-1-yl)oxolane with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated oxolane derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. The prop-2-en-1-yl group can participate in various addition and oxidation reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane: Similar structure with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-3-(but-2-en-1-yl)oxolane: Similar structure with a but-2-en-1-yl group instead of a prop-2-en-1-yl group.
3-(Chloromethyl)-3-(prop-2-en-1-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane is unique due to the combination of its functional groups and the oxolane ring, which imparts specific reactivity and properties. This uniqueness makes it a valuable intermediate in organic synthesis and various research applications.
Propriétés
Formule moléculaire |
C8H13ClO |
|---|---|
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-prop-2-enyloxolane |
InChI |
InChI=1S/C8H13ClO/c1-2-3-8(6-9)4-5-10-7-8/h2H,1,3-7H2 |
Clé InChI |
AKIMNORCLWBKFJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCOC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


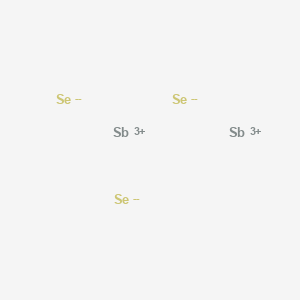


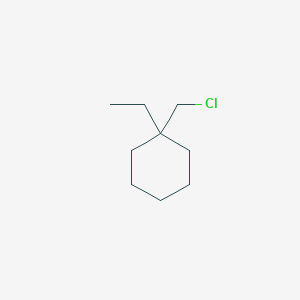
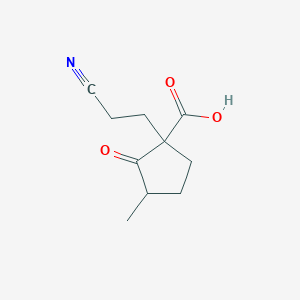

![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)
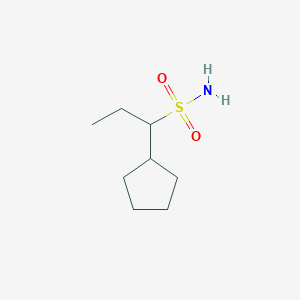

![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)

![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
